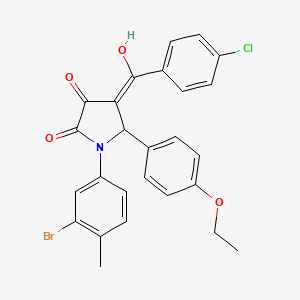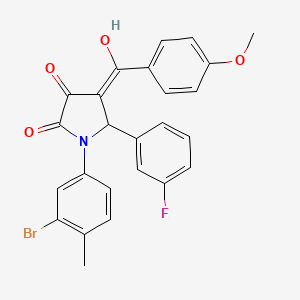![molecular formula C23H19ClN2O5 B4296445 10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4296445.png)
10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Descripción general
Descripción
10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Butylation: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.
Chlorophenoxy Substitution: The chlorophenoxy group can be introduced via nucleophilic aromatic substitution reactions, using 4-chlorophenol and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The oxazepine ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids or amines derived from the oxazepine ring.
Aplicaciones Científicas De Investigación
10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific biological pathways.
Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the butyl, chlorophenoxy, and nitro substituents.
10-butyl-1-(4-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar structure but with a methoxy group instead of a chloro group.
10-butyl-1-(4-chlorophenoxy)-3-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one: Contains an amino group instead of a nitro group.
Uniqueness
10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
5-butyl-7-(4-chlorophenoxy)-9-nitrobenzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O5/c1-2-3-12-25-18-6-4-5-7-19(18)31-21-14-16(26(28)29)13-20(22(21)23(25)27)30-17-10-8-15(24)9-11-17/h4-11,13-14H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFDFUOFEJNYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2OC3=C(C1=O)C(=CC(=C3)[N+](=O)[O-])OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[3-benzoyl-2-(2,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B4296365.png)

![methyl 4-[1-(3-bromo-4-methylphenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B4296379.png)

![4-ACETYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B4296390.png)
![4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B4296404.png)
![6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B4296410.png)
![4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(AZEPAN-1-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4296414.png)
![6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-PROPYL-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B4296419.png)
![3-({4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-1,3,5-TRIAZIN-2-YL}AMINO)PROPAN-1-OL](/img/structure/B4296427.png)
![4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(4-METHYLPIPERAZIN-1-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4296428.png)
![N2,N2-DIBUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B4296435.png)
![10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4296443.png)
![N-[(ADAMANTAN-1-YL)METHYL]-4-(MORPHOLINE-4-SULFONYL)BENZENE-1-SULFONAMIDE](/img/structure/B4296451.png)
